molecular formula C15H16 B14288478 1-(3-Methylbut-2-en-1-yl)naphthalene CAS No. 114812-03-2

1-(3-Methylbut-2-en-1-yl)naphthalene

Cat. No.: B14288478
CAS No.: 114812-03-2
M. Wt: 196.29 g/mol
InChI Key: LBMGCPYXVKUENF-UHFFFAOYSA-N
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Description

1-(3-Methylbut-2-en-1-yl)naphthalene is a naphthalene derivative substituted with a prenyl group (3-methylbut-2-en-1-yl) at the 1-position of the naphthalene ring. This compound shares structural similarities with bioactive molecules like xanthohumol (Xn), a prenylated chalcone found in hops, where the prenyl group contributes to its biological activity . The prenyl group is known to enhance lipophilicity, which may influence solubility, reactivity, and interaction with biological targets .

Properties

CAS No.

114812-03-2

Molecular Formula

C15H16

Molecular Weight

196.29 g/mol

IUPAC Name

1-(3-methylbut-2-enyl)naphthalene

InChI

InChI=1S/C15H16/c1-12(2)10-11-14-8-5-7-13-6-3-4-9-15(13)14/h3-10H,11H2,1-2H3

InChI Key

LBMGCPYXVKUENF-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CC=CC2=CC=CC=C21)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylbut-2-en-1-yl)naphthalene can be achieved through several synthetic routes. One common method involves the alkylation of naphthalene with 3-methylbut-2-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylbut-2-en-1-yl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Halogenated naphthalenes.

Scientific Research Applications

1-(3-Methylbut-2-en-1-yl)naphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methylbut-2-en-1-yl)naphthalene involves its interaction with specific molecular targets. The compound can undergo prenylation, a process where it attaches to proteins, facilitating their attachment to cell membranes. This interaction can influence protein-protein binding and protein-membrane interactions, playing a role in various cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Alkyl vs. Prenyl Groups

The substituent type and position significantly impact the properties of naphthalene derivatives. Below is a comparison with key analogs:

Compound Substituent Molecular Weight Physical State Key Properties
1-(3-Methylbut-2-en-1-yl)naphthalene Prenyl (C₅H₇) at 1-position ~198.3 g/mol Likely liquid High lipophilicity; potential reactivity due to conjugated double bond in prenyl
1-Methylnaphthalene Methyl (CH₃) at 1-position ~142.2 g/mol Liquid Volatile; used as a solvent; moderate toxicity (respiratory irritant)
2-Methylnaphthalene Methyl (CH₃) at 2-position ~142.2 g/mol Solid Lower volatility than 1-methyl isomer; similar toxicity profile
1-(Dimethylsilyl)naphthalene Si(CH₃)₂ at 1-position ~200.4 g/mol Colorless liquid Enhanced thermal stability; soluble in hexane
1-Butylnaphthalene Butyl (C₄H₉) at 1-position ~198.3 g/mol Liquid Increased lipophilicity; used in organic synthesis

Key Observations :

  • The prenyl group in this compound introduces steric bulk and conjugated unsaturation, which may increase reactivity in cycloaddition or oxidation reactions compared to methyl or butyl substituents.
  • Methylnaphthalenes exhibit higher volatility and are well-studied for systemic toxicity (e.g., hepatic and respiratory effects) .
  • Silylated derivatives like 1-(Dimethylsilyl)naphthalene show distinct stability and synthetic utility but lack extensive toxicological data .

Toxicological Profiles

Toxicological studies of methylnaphthalenes highlight route-specific effects:

Table: Comparative Toxicity of Naphthalene Derivatives
Compound Inhalation Toxicity Oral Toxicity Dermal Toxicity Key Health Effects
1-Methylnaphthalene Respiratory irritation Hepatotoxicity in rats Limited data Potential carcinogen (EPA classification pending)
2-Methylnaphthalene Similar to 1-methyl isomer Renal lesions in mice Skin sensitization Lower acute toxicity than naphthalene
Naphthalene Hemolytic anemia Cataract formation Dermatitis Class C carcinogen (EPA)
This compound No direct data No direct data No direct data Predicted higher persistence due to prenyl group

Notes:

  • The prenyl group in this compound may alter metabolic pathways compared to methylnaphthalenes.
  • Methylnaphthalenes are prioritized in regulatory assessments due to widespread environmental presence (e.g., fossil fuels, industrial emissions) .

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